molecular formula C17H16N2S B11848340 2-((3-Phenylquinolin-2-yl)thio)ethanamine CAS No. 110487-07-5

2-((3-Phenylquinolin-2-yl)thio)ethanamine

Cat. No.: B11848340
CAS No.: 110487-07-5
M. Wt: 280.4 g/mol
InChI Key: SNXVNYPGTWYYJB-UHFFFAOYSA-N
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Description

2-((3-Phenylquinolin-2-yl)thio)ethanamine is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system substituted with a phenyl group and a thioether-linked ethanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol under oxidative conditions . This reaction involves a cascade sequence of bromination, aldol condensation, and substitution.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((3-Phenylquinolin-2-yl)thio)ethanamine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

2-((3-Phenylquinolin-2-yl)thio)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((3-Phenylquinolin-2-yl)thio)ethanamine involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function. The thioether group can interact with proteins, affecting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler compound with a similar ring system.

    Phenylquinoline: Lacks the thioether and ethanamine moieties.

    Thioether-linked quinolines: Compounds with similar thioether linkages but different substituents.

Uniqueness

2-((3-Phenylquinolin-2-yl)thio)ethanamine is unique due to its specific combination of a quinoline ring, phenyl group, and thioether-linked ethanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

110487-07-5

Molecular Formula

C17H16N2S

Molecular Weight

280.4 g/mol

IUPAC Name

2-(3-phenylquinolin-2-yl)sulfanylethanamine

InChI

InChI=1S/C17H16N2S/c18-10-11-20-17-15(13-6-2-1-3-7-13)12-14-8-4-5-9-16(14)19-17/h1-9,12H,10-11,18H2

InChI Key

SNXVNYPGTWYYJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SCCN

Origin of Product

United States

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